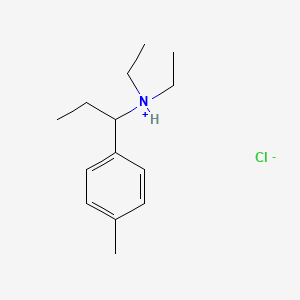
1,10-Phenanthroline, mono(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is a chemical compound that consists of a phenanthroline molecule with a mono(4-methylbenzenesulfonate) group attached. It is commonly used as a chelating agent in chemical and biological research, where it can bind to metal ions and form stable complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) typically involves the reaction of 1,10-phenanthroline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The product is then purified and tested to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted phenanthroline derivatives .
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and synthetic purposes.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to bind metal ions.
Industry: Utilized in industrial processes that require metal chelation and stabilization.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) involves its ability to chelate metal ions. The phenanthroline moiety binds to metal ions through nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A parent compound without the sulfonate group, commonly used as a chelating agent.
4-Methylbenzenesulfonic Acid: A sulfonic acid derivative used in various chemical reactions.
Uniqueness
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is unique due to the presence of both the phenanthroline and sulfonate groups, which enhance its chelating ability and solubility in various solvents. This makes it particularly useful in applications requiring strong metal ion binding and stability .
Eigenschaften
CAS-Nummer |
92798-16-8 |
|---|---|
Molekularformel |
C19H16N2O3S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
TUHNJTOLXCFPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


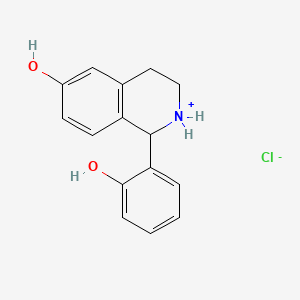
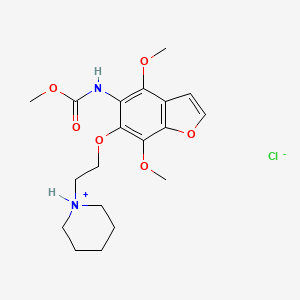
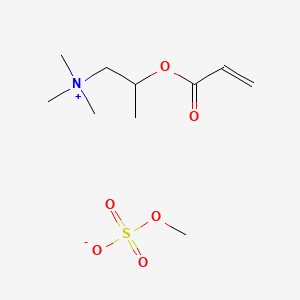
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
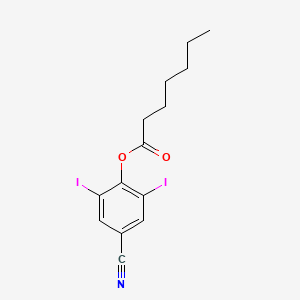
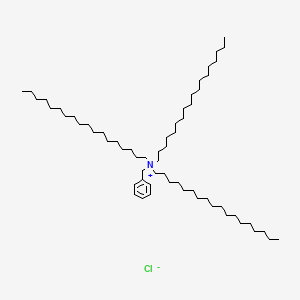
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
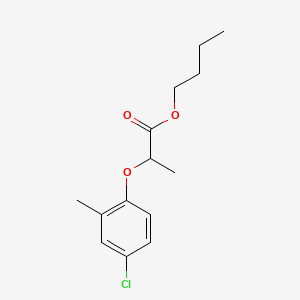
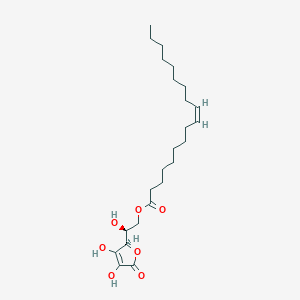
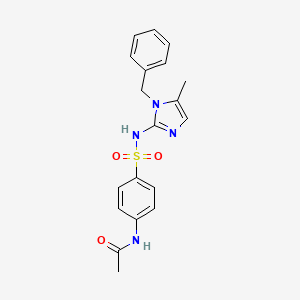

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
